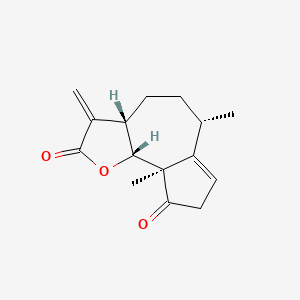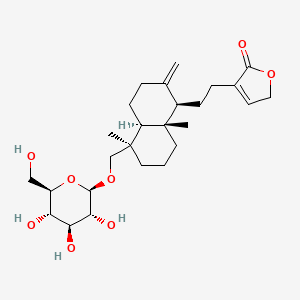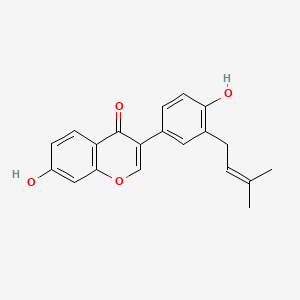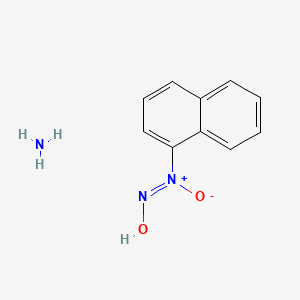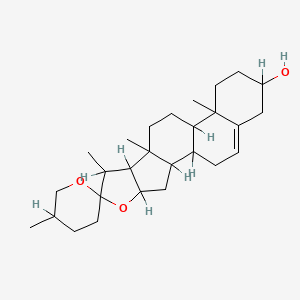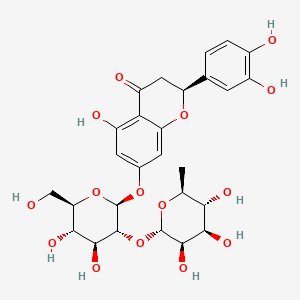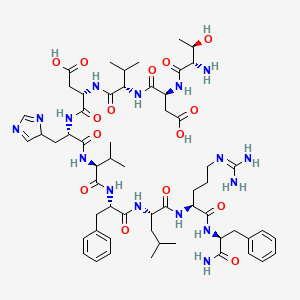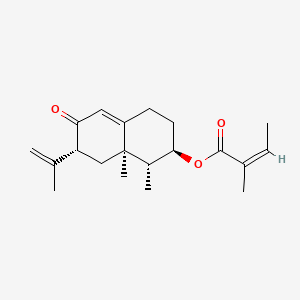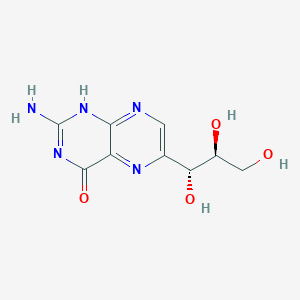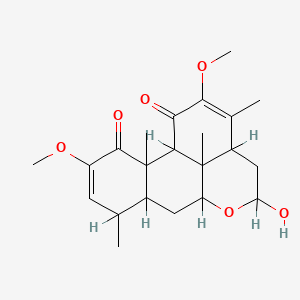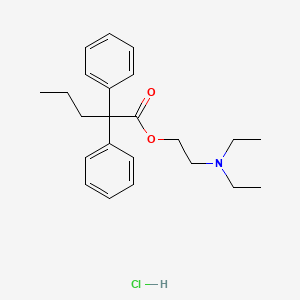
盐酸普罗替芬
描述
Proadifen hydrochloride, also known as 2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride, is a non-selective inhibitor of cytochrome P450 enzymes. This compound is widely used in biochemical research to study drug metabolism and enzyme inhibition. It also inhibits neuronal nitric oxide synthase, transmembrane calcium influx, and platelet thromboxane synthesis .
科学研究应用
Proadifen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of various compounds.
Biology: Inhibits cytochrome P450 enzymes, making it useful in studying enzyme kinetics and drug metabolism.
Medicine: Investigated for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and as a tool in toxicology studies.
作用机制
Target of Action
Proadifen hydrochloride, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism. It also inhibits neuronal nitric oxide synthase (NOS) , which is involved in the production of nitric oxide, a key cellular signaling molecule. Furthermore, it has been shown to inhibit nicotinic acetylcholine receptor (NAChR) and muscarinic acetylcholine receptor (MAChR) in rats .
Mode of Action
Proadifen hydrochloride interacts with its targets by preventing some types of drug metabolism, specifically those involving cytochrome P450 enzymes . It also blocks the action of neuronal nitric oxide synthase (NOS), thereby reducing the production of nitric oxide . In addition, it inhibits the action of NAChR and MAChR, which are key receptors in the nervous system .
Biochemical Pathways
Proadifen hydrochloride affects several biochemical pathways. It inhibits CYP-dependent arachidonate metabolism , which is involved in the production of eicosanoids, a group of signaling molecules . It also blocks transmembrane calcium influx , affecting calcium-dependent cellular processes . Moreover, it inhibits platelet thromboxane synthesis , which plays a role in blood clotting .
Pharmacokinetics
Given its role as a non-selective inhibitor of cytochrome p450 enzymes, it is likely to have significant interactions with drugs metabolized by these enzymes .
Result of Action
Proadifen hydrochloride has several molecular and cellular effects. It exerts apoptotic/anti-proliferative effects in certain forms of cancer, such as HT-29 colon adenocarcinoma . This is believed to be caused by mediation of glycogen synthase kinase 3 β (GSK-3β) . Administration of proadifen has been demonstrated to produce time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage .
生化分析
Biochemical Properties
Proadifen hydrochloride plays a significant role in biochemical reactions by inhibiting various enzymes and proteins. It is known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, Proadifen hydrochloride inhibits neuronal nitric oxide synthase (NOS), CYP-dependent arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . These interactions highlight the compound’s ability to modulate multiple biochemical pathways and its potential therapeutic applications.
Cellular Effects
Proadifen hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to induce apoptotic and anti-proliferative effects in certain cancer cells, such as HT-29 colon adenocarcinoma cells . This is believed to be mediated by glycogen synthase kinase 3 beta (GSK-3β) and involves time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage . Proadifen hydrochloride also affects cell signaling pathways, gene expression, and cellular metabolism, making it a versatile compound for studying cellular functions.
Molecular Mechanism
The molecular mechanism of Proadifen hydrochloride involves its interaction with various biomolecules. It binds to the protein moiety of cytochrome P450, inhibiting its activity and preventing drug metabolism . Additionally, Proadifen hydrochloride inhibits neuronal nitric oxide synthase and blocks ATP-sensitive inward rectifier potassium channels (KIR6.1) . These interactions result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Proadifen hydrochloride can change over time. Studies have shown that the compound can produce time-dependent effects on cellular function, such as the induction of apoptosis in cancer cells . The stability and degradation of Proadifen hydrochloride in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of Proadifen hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cytochrome P450 enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, Proadifen hydrochloride may induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Proadifen hydrochloride is involved in several metabolic pathways, primarily through its inhibition of cytochrome P450 enzymes . This inhibition affects the metabolism of various drugs and endogenous compounds, leading to changes in metabolic flux and metabolite levels. Additionally, Proadifen hydrochloride interacts with enzymes such as neuronal nitric oxide synthase and arachidonate metabolizing enzymes, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of Proadifen hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to inhibit transmembrane calcium influx and modulate the activity of ATP-sensitive inward rectifier potassium channels . These interactions affect the localization and accumulation of Proadifen hydrochloride within specific cellular compartments, impacting its overall activity and function.
Subcellular Localization
Proadifen hydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound is known to target specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications direct Proadifen hydrochloride to its sites of action, where it can exert its inhibitory effects on enzymes and proteins.
准备方法
Synthetic Routes and Reaction Conditions: Proadifen hydrochloride is synthesized through the esterification of α-phenyl-α-propylbenzeneacetic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of proadifen hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Proadifen hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
相似化合物的比较
Ketoconazole: Another cytochrome P450 inhibitor, but with a different chemical structure and additional antifungal properties.
Quinidine: Inhibits cytochrome P450 enzymes and is used as an antiarrhythmic agent.
Cimetidine: A histamine H2 receptor antagonist that also inhibits cytochrome P450 enzymes.
Uniqueness of Proadifen Hydrochloride: Proadifen hydrochloride is unique due to its broad-spectrum inhibition of cytochrome P450 enzymes and its additional inhibitory effects on neuronal nitric oxide synthase and transmembrane calcium influx. These properties make it a valuable tool in biochemical research and drug development .
属性
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKZROVIDCMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-33-0 (Parent) | |
| Record name | Proadifen hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045792 | |
| Record name | Proadifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62-68-0 | |
| Record name | Proadifen hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proadifen hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proadifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proadifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proadifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proadifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROADIFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30624AA6X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


